molecular formula C6H7NO3 B1506571 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid CAS No. 98140-76-2

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B1506571
CAS RN: 98140-76-2
M. Wt: 141.12 g/mol
InChI Key: KIBYCUUTMFTJRG-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is widely used as an indicator of quality in food products . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid has been studied extensively, and a variety of mechanisms have been proposed . This includes the dehydration of biomass, such as fructose and glucose, to give 5-hydroxymethylfurfural . For fructose dehydration, two main mechanisms have been suggested including a cyclic and an acyclic pathway, of which the cyclic pathway dominates .


Molecular Structure Analysis

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .


Chemical Reactions Analysis

The reaction pathway of 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid involves humins forming either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid involves the nucleophilic attack to the furanic ring’s α- or β-position .

Future Directions

The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . 5-Hydroxymethylfurfural (HMF) is an important, highly functionalized, bio-based chemical building block, produced from the dehydration of hexoses . It can play a key role in the production of biomass-derived intermediates . The efficient HMFCA production made P. aeruginosa PC-1 a promising whole-cell biocatalyst for selective, large-scale biotransformation of HMF .

properties

IUPAC Name

5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-3-4-1-2-5(7-4)6(9)10/h1-2,7-8H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBYCUUTMFTJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717740
Record name 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid

CAS RN

98140-76-2
Record name 5-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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